Dothistromin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31456-72-1 |
|---|---|
Molecular Formula |
C18H12O9 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(4R,6R,8S)-2,4,6,15,18-pentahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaene-13,20-dione |
InChI |
InChI=1S/C18H12O9/c19-6-1-2-7(20)12-11(6)14(22)5-3-8-13(16(24)10(5)15(12)23)18(25)4-9(21)27-17(18)26-8/h1-3,9,17,19-21,24-25H,4H2/t9-,17+,18-/m1/s1 |
InChI Key |
FBPGRTYADYGYRG-AHBCHLHISA-N |
SMILES |
C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Isomeric SMILES |
C1[C@@H](O[C@H]2[C@@]1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Canonical SMILES |
C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Synonyms |
dothistromin |
Origin of Product |
United States |
Biosynthesis and Genetic Architecture of Dothistromin Production
Polyketide Biosynthesis Pathway Elucidation for Dothistromin
The elucidation of the this compound biosynthetic pathway has been significantly aided by the extensive knowledge of aflatoxin biosynthesis. nih.gov The structural similarity of this compound to the aflatoxin precursor versicolorin (B1264617) B, along with the detection of AF/ST biosynthetic intermediates in this compound-producing cultures, pointed towards a conserved pathway. mdpi.comnih.gov
A crucial enzyme in the initiation of this compound biosynthesis is a polyketide synthase encoded by the pksA gene. mdpi.comnih.gov This enzyme is responsible for the synthesis of the initial polyketide backbone. The predicted PksA protein shares 55% amino acid identity with the AflC protein from Aspergillus parasiticus and contains the same functional domains found in AF/ST polyketide synthases. mdpi.com A notable feature of the this compound PksA is the presence of three tandem acyl carrier protein (ACP) domains, in contrast to the single ACP in A. parasiticus AflC and two in A. nidulans StcA. mdpi.com Gene replacement experiments have confirmed that pksA is essential for this compound production, as mutants lacking this gene are unable to produce the toxin. mdpi.comnih.gov
| Gene | Encoded Enzyme | Function in this compound Biosynthesis | Ortholog in Aflatoxin Pathway |
| pksA | Polyketide Synthase | Catalyzes the formation of the initial polyketide chain | AflC |
Following the initial polyketide synthesis, a series of modifying enzymes, including oxidoreductases, are required to convert the nascent polyketide chain into the complex structure of this compound. Several genes encoding these enzymes have been identified in the this compound gene clusters. For instance, the dotA gene encodes a ketoreductase that shows 80% amino acid identity to AflM (Ver-1) in A. parasiticus. nih.gov This enzyme is necessary for this compound biosynthesis and is believed to be involved in the reduction of an intermediate, similar to the function of AflM in converting versicolorin A to demethylsterigmatocystin. nih.gov Other putative modifying enzymes include a monooxygenase encoded by cypA and an oxidase encoded by moxA, which are orthologs of aflatoxin biosynthetic genes. nih.gov
| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis | Ortholog in Aflatoxin Pathway |
| dotA | Ketoreductase | Reduction of a biosynthetic intermediate | AflM (Ver-1) |
| cypA | Averufin monooxygenase | Oxygenation of averufin | avnA |
| moxA | Oxidase | Oxidation steps in the pathway | moxY |
The biosynthesis of the polyketide starter unit, hexanoic acid, is catalyzed by a fatty acid synthase (FAS). In the context of aflatoxin and sterigmatocystin (B1681140) biosynthesis, this involves two subunits, FAS-α and FAS-β. Homologs of the genes encoding these subunits, such as hexA, have been identified in D. septosporum and are believed to play a similar role in providing the starter unit for this compound biosynthesis. researchgate.net
The biosynthesis of this compound proceeds through a series of metabolic intermediates, many of which are also found in the aflatoxin and sterigmatocystin pathways. mdpi.com The initial polyketide chain is cyclized and modified to form these intermediates. Studies have shown that D. septosporum mutants unable to produce this compound can convert exogenously supplied aflatoxin precursors, such as norsolorinic acid, into this compound, confirming the presence of shared intermediates in the pathways. nih.gov
The predicted biosynthetic pathway for this compound mirrors the early to middle stages of the aflatoxin pathway. researchgate.net The pathway is thought to proceed through the following key intermediates:
Norsolorinic Acid : The first stable intermediate.
Averantin : Formed from the reduction of norsolorinic acid.
Averufin : A key intermediate formed through a series of oxidative reactions.
Versicolorin B : this compound shares a remarkable structural similarity to versicolorin B, a precursor to both aflatoxin and sterigmatocystin. nih.gov This suggests that the pathway to this compound diverges from the aflatoxin pathway after the formation of a versicolorin-like compound.
The enzymatic conversions between these intermediates involve a suite of enzymes encoded by genes within the this compound mini-clusters, including reductases, oxygenases, and synthases. researchgate.netnih.gov
| Intermediate Compound | Preceding Step | Following Step |
| Norsolorinic Acid | Polyketide cyclization | Reduction to Averantin |
| Averantin | Reduction of Norsolorinic Acid | Conversion to Averufin |
| Averufin | Oxidation of Averantin | Conversion to Versicolorin B |
| Versicolorin B | From Averufin | Divergence to this compound biosynthesis |
Identification and Characterization of Key Biosynthetic Enzymes
Genomic Organization of this compound Biosynthetic Genes
The genetic architecture underlying the biosynthesis of this compound in fungi, particularly the pine pathogen Dothistroma septosporum, presents a fascinating deviation from the typical organization of secondary metabolite gene clusters. Unlike the tightly linked gene arrangements seen for many other fungal toxins, the genes responsible for producing this compound are scattered across the genome in a fragmented pattern.
Dispersed Gene Loci and Mini-Clusters across Chromosomes
The biosynthesis of this compound is governed by a set of genes that are not located in a single, contiguous cluster. Instead, they are organized into several "mini-clusters" distributed across at least one chromosome. nih.govuniprot.orgscribd.com In Dothistroma septosporum, most of the identified this compound biosynthetic genes are spread across six distinct loci on a 1.3-Mb chromosome (Chromosome 12). nih.gov These mini-clusters are interspersed with genes that appear to be functionally unrelated to this compound production. nih.govnih.gov
Further complicating this dispersed arrangement, at least one crucial gene, NorB, which encodes a short-chain aryl alcohol dehydrogenase, has been located on a different chromosome entirely (Chromosome 11). nih.gov This physical separation of biosynthetic genes into multiple loci represents a significant departure from the canonical model of fungal secondary metabolite gene organization. nih.govresearchgate.net This fragmented structure has also been observed in other this compound-producing fungi, such as Passalora arachidicola, suggesting this is a conserved feature of this specific metabolic pathway. researchgate.net
Comparative Analysis with Clustered Secondary Metabolite Genes (e.g., Aflatoxins, Sterigmatocystins)
The dispersed genomic organization of this compound genes stands in stark contrast to the architecture of genes for structurally related polyketide toxins like aflatoxins and sterigmatocystins. nih.gov In aflatoxin-producing fungi, such as Aspergillus flavus and Aspergillus parasiticus, the 25 or more genes required for aflatoxin biosynthesis are tightly packed into a single, 70-kb gene cluster. nih.govuniprot.orgnih.gov Similarly, the genes for sterigmatocystin synthesis in species like Aspergillus nidulans are also co-located in one continuous cluster. nih.gov
This clustered arrangement in Aspergillus species is believed to facilitate the co-regulation of all the necessary genes, ensuring they are expressed in a coordinated manner. uniprot.org The genes for aflatoxin biosynthesis are not only physically linked but their order within the cluster often relates to the sequence of enzymatic steps in the metabolic pathway. nih.gov The this compound system, however, achieves coordinated control over its dispersed genes through other mechanisms, despite the lack of physical linkage. uniprot.orgnih.gov This unusual arrangement in D. septosporum provides a valuable comparative model for understanding the evolution and regulation of fungal secondary metabolism.
Evidence for Fragmented Gene Cluster Evolution
The prevailing hypothesis for the scattered arrangement of this compound genes is that it arose from the fragmentation of a larger, ancestral gene cluster. uniprot.orgresearchgate.net Comparative genomics and population genetics studies provide strong evidence for this evolutionary trajectory. Orthologs of this compound genes have been identified in various fungal classes, with their organization suggesting a clustered arrangement in a common ancestor. uniprot.org
Intermediate states of cluster fragmentation are observable in other fungi within the Dothideomycetes class, pointing to a gradual process of dispersal. uniprot.org Research has identified recombination hotspots within the D. septosporum genome that align with the locations of gene acquisition and cluster fragmentation events observed over broader evolutionary timescales. uniprot.org This suggests that genomic rearrangements have played a key role in breaking apart a once-contiguous cluster. uniprot.orgresearchgate.net The absence of obvious repeated sequences or remnants of transposable elements around the mini-clusters indicates that these fragmentation events may not be recent. uniprot.orgnih.gov This evolutionary path may have facilitated metabolic "retooling," potentially allowing the fungus to adapt to new pathogenic lifestyles. nih.govuniprot.org
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
Despite the physical separation of its biosynthetic genes, this compound production is a highly regulated process. The fungus employs specific regulatory proteins and exhibits distinct gene expression patterns to control the synthesis of the toxin during its life cycle and interaction with its host.
Regulatory Genes and Proteins (e.g., AflR, AflJ)
Central to the regulation of this compound biosynthesis are orthologs of the well-studied aflatoxin regulatory genes, AflR and AflJ. nih.govusda.gov In D. septosporum, the AflR ortholog (DsAflR) is a Zn(II)2Cys6 transcription factor that is essential for the coordinated expression of the dispersed this compound genes. nih.gov Deletion of the DsAflR gene leads to a drastic reduction, though not complete elimination, of this compound production. nih.gov This confirms that DsAflR is a key pathway-specific activator, capable of regulating genes across multiple loci and even on different chromosomes. nih.gov
Adjacent to DsAflR and transcribed in the opposite direction is an AflJ-like gene, DsAflJ. nih.govusda.gov In Aspergillus species, AflJ is a co-activator required for AflR to function correctly. In D. septosporum, mutants lacking DsAflJ also show a significant (over 25-fold) decrease in this compound production. nih.govusda.gov However, the reduction is less severe than that seen in Aspergillus AflJ mutants, and interestingly, AflJ genes from Aspergillus cannot functionally replace DsAflJ in D. septosporum. nih.govusda.gov This suggests that while the core regulatory machinery is conserved, the specific functions and interactions of these proteins have diverged. usda.gov
Temporal Expression Patterns during Fungal Growth and Infection
The expression of this compound biosynthetic genes is tightly controlled over time, both in culture and during the infection of its pine host. nih.gov Studies have shown that these genes are expressed relatively early in the fungal growth phase, which may suggest a role for the toxin in the initial stages of establishing an infection or competing with other microbes. researchgate.netresearchgate.net
During the infection cycle on pine needles, D. septosporum exhibits a hemibiotrophic lifestyle, with an initial asymptomatic phase followed by a necrotrophic phase where host tissue is killed. nih.gov Genome-wide expression analyses have revealed distinct molecular changes at different stages of the disease cycle. This compound is considered a virulence factor that facilitates the expansion of necrotic lesions during the later, necrotrophic stage of infection. nih.gov The expression of the regulatory and biosynthetic genes is precisely timed to coincide with the fungus's transition from a biotrophic to a necrotrophic lifestyle, ensuring the toxin is produced when it is most effective at damaging host tissue. nih.gov
Environmental Factors Influencing Gene Expression
The expression of the gene cluster responsible for the biosynthesis of this compound in fungi, particularly the pine needle pathogen Dothistroma septosporum, is a complex process influenced by various environmental cues. Unlike the production of many other fungal secondary metabolites, which typically occurs during the late exponential or stationary phase of growth, this compound genes are expressed at a surprisingly early stage, with the highest expression observed during exponential growth massey.ac.nz. This unusual regulatory pattern suggests that environmental conditions play a crucial role in signaling the initiation of toxin production. Key factors influencing the transcription of this compound biosynthetic genes include ambient pH, temperature, and nutrient availability.
Influence of Ambient pH
Ambient pH is a significant environmental factor that modulates the expression of genes involved in secondary metabolism in many fungi. Research on D. septosporum has demonstrated that the transcription of this compound biosynthetic genes is indeed pH-dependent. A study analyzing the relative expression of the core polyketide synthase gene, pksA (also referred to as DotPks1), which is essential for the first step in this compound biosynthesis, revealed distinct expression patterns at different pH levels.
In one investigation, the expression of the pksA gene was monitored in fungal cultures grown in a buffered potato dextrose broth (PDB) at varying pH levels. The results indicated that gene expression was significantly influenced by the acidity or alkalinity of the growth medium. The highest levels of pksA expression were observed under neutral to slightly acidic conditions.
Table 1: Relative Expression of the pksA Gene at Various pH Levels
| pH of Culture Medium | Relative Gene Expression Level (Arbitrary Units) |
|---|---|
| Acidic (e.g., pH 4.0) | Moderate |
| Neutral (e.g., pH 7.0) | High |
| Alkaline (e.g., pH 8.0) | Low |
Data is illustrative, based on findings from Schwelm, 2008 which showed peak expression at neutral pH and lower expression at alkaline pH massey.ac.nz.
This evidence suggests that the fungus may activate this compound production in response to specific pH environments, potentially those encountered during the infection of pine needles. The regulation by pH is a common theme in fungal pathogenicity, where fungi adapt their metabolic output, including toxins, to the pH of the host tissue massey.ac.nz.
Influence of Temperature
Temperature is a critical factor governing fungal growth, development, and metabolic activity. Studies on D. septosporum have established a clear temperature-dependent range for optimal growth, which in turn is linked to the expression of genes required for its life cycle, including those for this compound production.
Research characterizing the growth and fungal burden of D. septosporum isolates from different geographical locations found that the peak temperature for growth and proliferation, both in vitro and in planta, is between 20°C and 25°C exeter.ac.uk. Fungal growth and the resulting fungal burden in infected pine needles were found to decline significantly at temperatures above and below this optimal range exeter.ac.uk. While these studies did not directly quantify the transcript levels of this compound genes, they suggest a strong correlation between the optimal temperature for fungal proliferation and the conditions that favor high expression of virulence-related genes, including those for this compound synthesis exeter.ac.uk. It is inferred that the expression of these genes would be maximal within the optimal temperature range for fungal growth, as this is when the fungus is most metabolically active and pathogenic.
Table 2: Optimal Growth Temperatures for Dothistroma septosporum
| Parameter | Temperature Range (°C) |
|---|---|
| Peak Growth and Fungal Burden | 20 - 25°C |
| Significant Decline in Growth | <15°C and >30°C |
Data derived from research on the temperature-dependent growth of D. septosporum exeter.ac.uk.
Influence of Nutrient AvailabilityThe type and availability of nutrients, particularly carbon and nitrogen sources, are well-established regulators of secondary metabolism in fungi. The expression of this compound genes in D. septosporum has been observed to differ depending on the composition of the culture medium, indicating a response to nutritional cues.
For instance, comparative analyses have shown that the expression of the pksA gene can vary significantly when the fungus is grown in different liquid media, such as Dothistroma Broth (DB) versus Potato Dextrose Broth (PDB) massey.ac.nz. This suggests that specific components within these media act as signals to either induce or repress the transcription of the this compound gene cluster. While comprehensive studies detailing the effects of individual nutrient limitations are scarce, the differential expression in various media points to a sophisticated system of nutritional regulation governing toxin production massey.ac.nz. This regulation is critical for the fungus to manage its energetic resources, producing the energetically expensive toxin only when conditions are favorable and its function, such as competing with other microorganisms, is most needed massey.ac.nznih.gov.
Furthermore, broader transcriptomic studies comparing the gene expression of D. septosporumin planta (during infection) versus in vitro (in culture medium) show a significant upregulation of genes related to secondary metabolism during the later, necrotrophic stages of infection nih.gov. This indicates that the nutritional environment within the host plant tissue provides specific signals that trigger a high level of this compound gene expression as the fungus transitions to feeding on dead tissue nih.gov.
Molecular Mechanisms of Dothistromin Action
Investigation of Dothistromin’s Phytotoxic Mechanisms
The phytotoxic mechanisms of this compound involve direct interactions with host cellular components and the induction of plant defense responses, often leading to host tissue damage.
In planta, this compound exposure elicits a range of host cell responses. The toxin accumulates in lesions, causing the distinctive red discoloration researchgate.netucp.ptnih.govresearchgate.net. Histological studies of infected pine needles reveal that during the necrotrophic phase of D. septosporum infection, hyphae invade the mesophyll tissue, leading to extensive cell necrosis mdpi.com. Early stages of infection, characterized by chlorotic spots, show mesophyll degradation mdpi.com. As lesions progress and red bands appear, there is significant mesophyll disintegration in the necrotic regions, along with collapse of endodermal and transfusion tissue cells mdpi.com. The presence of this compound is associated with the disruption of mesophyll tissue in advance of the growing fungal hyphae ucp.pt.
This compound is thought to exert its toxic effects through multiple mechanisms. It is known to produce damaging oxygen radicals via reductive oxygen activation, rather than photosensitization researchgate.net. This suggests a mode of action involving oxidative stress within host cells researchgate.net. While the precise cellular targets are not fully clarified, this compound is believed to interact with specific cellular components researchgate.net. Studies on the localization of this compound biosynthesis suggest that mid to late stages of its production may occur in vacuoles or vesicles within the fungal cell, potentially contributing to fungal self-protection against its own toxin nih.gov. This compartmentalization might enable D. septosporum to tolerate high intracellular toxin levels nih.gov.
This compound not only causes direct damage but also triggers defense responses in the host plant. Injection of purified this compound into pine needles mimics disease symptoms and is accompanied by a strong host defense response nih.govmassey.ac.nzresearchgate.net. One notable response is the accumulation of benzoic acid, which acts as a phytoalexin-like compound researchgate.netucp.ptnih.govmassey.ac.nzresearchgate.netunifi.it. Benzoic acid can accumulate to concentrations inhibitory to D. septosporum, although it can also be toxic to plant cells nih.govresearchgate.net. Additionally, highly lignified lesion-delineating bands are formed around this compound-induced lesions researchgate.netucp.pt. Despite these defense mechanisms, purified this compound is quickly broken down in needle tissue, with only a small percentage remaining after 24 hours, suggesting that much of the observed needle damage may be due to the plant's own defense responses nih.govresearchgate.net.
This compound as a Virulence Factor in Fungal Pathogenesis
This compound's role as a virulence factor is evident in its impact on lesion development and fungal reproductive capacity.
This compound is a key virulence factor required for the expansion of necrotic lesions in Dothistroma needle blight researchgate.netnzpps.orgucp.pt. While not essential for the initial infection or lesion initiation, the toxin facilitates the spread of necrosis during the necrotrophic stage of the fungal life cycle researchgate.netucp.ptnih.gov. Mutants of D. septosporum deficient in this compound production are still capable of infecting pine needles and forming small lesions, but these lesions are significantly smaller compared to those caused by wild-type strains researchgate.netucp.pt. This suggests that other virulence factors might be involved in initial lesion formation, with this compound primarily contributing to the subsequent expansion and severity of the disease researchgate.netnih.gov. The production of this compound significantly increases as lesions progress and hyphae invade the mesophyll tissue, triggering extensive cell necrosis mdpi.com.
Dispensability for Initial Pathogenicity vs. Role in Virulence Enhancement
This compound is a key secondary metabolite produced by Dothistroma septosporum, the causal agent of Dothistroma needle blight (DNB) in pines. Despite its potent toxic properties, this compound is not essential for the initial pathogenicity of D. septosporum. Studies involving this compound-deficient mutants of D. septosporum have demonstrated that these mutants retain the ability to infect pine needles and complete their life cycle nih.govnih.govnih.govmycocentral.eulipidmaps.orgmdpi.comnih.govruspoj.comnih.gov. Their spore germination, epiphytic growth, and needle penetration capabilities remain unaffected in the absence of the toxin nih.gov. This indicates that other factors are responsible for the fungus's initial ability to establish infection.
However, this compound acts as a crucial virulence factor, significantly enhancing the severity and progression of DNB nih.govnih.govruspoj.commetabolomicsworkbench.orgeragene.comctdbase.org. Its presence leads to increased fungal colonization of the mesophyll, larger lesion sizes, and higher spore production nih.govnih.govruspoj.commetabolomicsworkbench.org. For instance, mutants unable to produce this compound develop considerably smaller lesions and yield less than 4% of the spores per lesion compared to wild-type strains nih.govnih.gov. The biosynthesis of this compound is primarily observed during the lesion expansion phase of the disease, a period characterized by rapid fungal growth within the host tissue nih.govnih.gov. This temporal association underscores its role in mediating the necrotrophic phase of the pathogen, where host cell death and nutrient release are critical for fungal proliferation and disease spread.
| Virulence Factor Contribution | This compound-Deficient Mutants | Wild-Type Strains |
| Initial Infection | Capable nih.govnih.govnih.govmycocentral.eulipidmaps.orgmdpi.comnih.govruspoj.comnih.gov | Capable nih.gov |
| Mesophyll Colonization | Restricted nih.gov | Normal nih.gov |
| Lesion Size | Smaller nih.govnih.gov | Larger nih.govnih.gov |
| Spore Production | Significantly Reduced nih.govnih.gov | Normal nih.govnih.gov |
Impact on Non-Host Organisms and Microbial Competition
This compound is recognized for its broad-spectrum activity, extending its toxic effects beyond its primary pine hosts to a diverse range of other eukaryotic organisms and bacteria nih.govmycocentral.eulipidmaps.orgnih.govebi.ac.uknih.gov. This wide-ranging toxicity is a defining characteristic of the compound.
This compound's toxicity is not host-specific, impacting various biological systems. Its mode of action is not yet fully elucidated, but it is believed to involve reductive oxygen activation, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2) lipidmaps.orgnih.govnih.govmetabolomicsworkbench.org. These ROS can cause significant cellular damage, contributing to the observed broad-spectrum toxicity. This mechanism is similar to that of other fungal phytotoxins like cercosporin (B1668469) lipidmaps.orgnih.gov.
A significant ecological role of this compound is to provide a competitive advantage to D. septosporum within its specific ecological niche, particularly against other microorganisms inhabiting pine needles nih.govmycocentral.eulipidmaps.orgmdpi.comnih.govnih.govfishersci.fi. In vitro competition studies have demonstrated that Dothistroma septosporum strains that produce this compound are more competitive than this compound-deficient mutants nih.govmycocentral.eunih.gov. This compound-producing strains effectively inhibit the growth of various competing fungi, including common pine needle inhabitants such as Cyclaneusma minus and Lophodermium conigenum mycocentral.eunih.gov. Conversely, in the absence of this compound, the mutants are often outcompeted and overgrown by these other fungi mycocentral.eunih.gov. This suggests that this compound functions as a chemical weapon, enabling D. septosporum to secure and protect its niche within the pine needle environment lipidmaps.org.
Given the broad-spectrum toxicity of this compound, a critical aspect of D. septosporum's biology is its ability to tolerate its own endogenous toxin lipidmaps.orgnih.gov. While the exact mechanisms of self-protection are still under investigation, intracellular compartmentalization has been proposed as a significant factor in this compound tolerance lipidmaps.org. This mechanism would involve sequestering the toxin within specific cellular compartments, thereby preventing it from damaging the fungus's own cellular machinery.
Research into the putative this compound transporter, DotC, a Major Facilitator Superfamily (MFS) protein, has provided insights, though conclusive evidence for its direct role in this compound efflux remains elusive lipidmaps.org. Interestingly, studies with DotC-deficient mutants revealed a substantial decrease in this compound biosynthesis, yet these mutants exhibited resistance to exogenous this compound lipidmaps.org. This suggests that DotC might play a more complex regulatory role in this compound biosynthesis rather than solely acting as an efflux pump for self-protection. Furthermore, it has been hypothesized that aneuploidies in D. septosporum may contribute to increased this compound levels and, consequently, higher virulence. However, there might be a natural upper limit to this compound production, as extremely high levels could potentially exert detrimental effects on the fungus itself, implying a trade-off between the strain's fitness and its virulence nih.gov.
Ecological and Pathological Significance of Dothistromin
Role in Dothistroma Needle Blight Epidemiology and Pathosystem Dynamics
Dothistroma needle blight is a severe fungal disease affecting numerous pine species and other conifers worldwide. ucp.pt The disease is caused by two closely related fungal species, Dothistroma septosporum and Dothistroma pini. ucp.pt A characteristic symptom of DNB is the appearance of red bands on infected needles, a discoloration largely attributed to the accumulation of dothistromin. nzffa.org.nzresearchgate.net
This compound is a key factor in the interaction between the Dothistroma pathogens and their pine hosts. The fungus grows intercellularly within the needle mesophyll, releasing this compound which kills host cells ahead of the advancing hyphae. ucp.pt This necrotrophic action facilitates the colonization of the needle tissue. mdpi.com
The susceptibility to DNB varies among different Pinus species. For instance, Pinus radiata is highly susceptible, while Pinus pinea exhibits greater resistance. oup.com Some pine species, like P. radiata, can develop age-related resistance to the disease. mdpi.com Research has shown that the injection of purified this compound into pine needles can trigger host cell death and induce a defense response, such as the production of benzoic acid. nzffa.org.nz Histological studies are crucial for understanding the differing infection patterns and tissue responses among pine species, which can help explain variations in susceptibility. researchgate.net
The pathogen's life cycle on susceptible pines involves the germination of conidia on the needle surface, growth of hyphae through stomata, colonization of the epistomatal chamber, and subsequent invasion of the mesophyll where this compound production increases, leading to tissue death. ucp.pt
Dothistroma needle blight leads to premature defoliation, which reduces the photosynthetic capacity of the trees. jem-online.orgscispace.com This can result in significant growth reduction, and in severe or repeated infections, can lead to tree mortality. ucp.ptresearchgate.net The economic impact on commercial pine plantations can be substantial. up.ac.za The disease has become a major issue in both Southern Hemisphere plantations and native pine forests in the Northern Hemisphere. mdpi.comnih.gov
Dothistroma needle blight has a global distribution, affecting pine forests in temperate and tropical regions across all continents except Antarctica. up.ac.zaup.ac.za Dothistroma septosporum is found worldwide, while D. pini has a more limited distribution, primarily in North America and Europe. ucp.ptup.ac.za The disease has been particularly devastating in plantations of exotic pines, such as Pinus radiata in the Southern Hemisphere. researchgate.net In recent decades, the incidence and severity of DNB have been increasing in the Northern Hemisphere, affecting native pine populations. researchgate.netnih.gov
Environmental conditions, particularly moisture and temperature, are critical drivers of DNB outbreaks. The disease is favored by high humidity and moderate temperatures, with optimal conditions for pathogen development and sporulation being temperatures between 15-20°C during the day and 10-12°C at night with constant humidity. researchgate.net Increased summer precipitation has been linked to the intensification of the disease. scispace.com The spread of the disease is primarily through rain-splash dispersal of conidia, though long-range dispersal via wind and contaminated plant material also occurs. researchgate.netup.ac.za The rising prevalence of DNB in some regions has been associated with climate change, particularly changing precipitation patterns. scispace.comnih.gov
This compound Production in Other Fungal Species
This compound is not exclusive to the Dothistroma genus. It is also produced by other fungal pathogens within the Dothideomycetes class. nih.gov
This compound is produced by several species that have teleomorphs (the sexual reproductive stage) in the genus Mycosphaerella. nih.gov This includes the peanut leaf spot pathogen Passalora arachidicola (previously known as Cercospora arachidicola), whose teleomorph is Mycosphaerella arachidis. nih.govnih.gov Various other Cercospora species, such as C. ferruginea, C. fusca, C. microsora, C. rosicola, C. rubi, and C. smilacis, as well as the larch pathogen Mycosphaerella laricina, are also known to produce this compound. nih.govresearchgate.net
Genetic studies have revealed that the organization of this compound biosynthesis genes in P. arachidicola is very similar to that in D. septosporum, with the genes arranged in several mini-clusters. nih.gov Furthermore, the regulation of this compound production in P. arachidicola mirrors that in D. septosporum, with the highest expression of biosynthetic genes and toxin production occurring during the early exponential growth phase in culture. nih.gov
The role of this compound in the pathogenicity of fungi other than Dothistroma species is an area of ongoing research. In the case of Dothistroma needle blight, while not essential for infection, this compound acts as a virulence factor, increasing symptom severity and pathogen reproduction. nzffa.org.nz
For Passalora arachidicola, the causative agent of early leaf spot in peanuts, the precise role of this compound in its disease cycle is still being investigated. nih.gov The conservation of the this compound biosynthesis pathway and its similar regulation in both D. septosporum and P. arachidicola suggest a potentially conserved function. nih.gov However, the specific impact of the toxin on peanut plants and the contribution of this compound to the severity of early leaf spot disease requires further comparative pathological studies. One hypothesis for the role of this compound is in outcompeting other microorganisms that occupy the same ecological niche. researchgate.net Plate assays have shown that this compound-producing strains of D. septosporum can inhibit the growth of other fungi commonly found on pine needles. researchgate.net This suggests a broader ecological role for the toxin beyond its direct effects on the host plant.
Advanced Methodologies in Dothistromin Research
Analytical Techniques for Dothistromin Quantification and Detection in Research Matrices
Methodologies for In Planta Quantification
Quantifying this compound within plant tissues is crucial for understanding its role in disease progression and host-pathogen interactions. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is considered a gold standard for detecting this compound in infected plant tissues, particularly in pine needles. The extraction process for such analyses typically involves maceration of the infected tissue in solvents like methanol, followed by filtration and subsequent concentration of the extract. Specificity in detection is ensured through comparative analysis with purified this compound standards. Thin-layer chromatography (TLC) can also be utilized as a preliminary and cost-effective screening method.
Another highly sensitive method for this compound quantification is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA), which boasts a detection limit of 0.1 ng/mL. This assay utilizes polyclonal antibodies developed against this compound-bovine serum albumin conjugates, enabling precise measurement of the toxin in both culture supernatants and mycelial extracts. The specificity of this method is further enhanced by negligible cross-reactivity with deoxythis compound. Additionally, monoclonal antibodies (MAbs) specifically targeting this compound have been developed and successfully employed in immunoassays to quantify the toxin in Pinus radiata tissue. apsnet.org For accurate quantification of this compound at the single lesion level, an HPLC-fluorescence method has proven effective. massey.ac.nzmassey.ac.nz Furthermore, advancements in DNA extraction from infected lesions, incorporating an enzyme lysis step into the Qiagen DNeasy protocol and replacing column purification with chloroform (B151607) purification, have significantly improved DNA yield and purity for correlative studies. massey.ac.nzmassey.ac.nz
Bioassays and Model Systems for Investigating this compound Activity (Non-Mammalian)
Diverse non-mammalian bioassays and model systems are employed to elucidate the mechanisms and effects of this compound activity. These systems provide controlled environments for studying its phytotoxic and antimicrobial properties.
Plant cell culture assays offer a controlled environment to study the direct effects of this compound on plant cells. Pine cell cultures, including Pinus radiata meristematic leaf callus and mature seed embryos, have been extensively used to evaluate this compound toxicity. apsnet.org Studies have demonstrated a dose-dependent toxicity of this compound towards both P. radiata mature seed embryos and meristematic leaf callus. apsnet.org A concentration of 300 ng/mL of this compound was found to inhibit tissue development by 50%, with complete inhibition observed at 1 µg/mL. apsnet.org An early indicator of toxicity, appearing within 48 hours of culture, was the observed lack of greening in the tissues. apsnet.org this compound-mouse serum albumin (MSA) conjugates also exhibited toxicity to pine embryos, albeit with less potency than this compound itself. apsnet.org When meristematic leaf callus was exposed to this compound for one hour, concentrations of 0.3 µg/mL reduced growth to approximately 12.5% of the control, while 0.5 µg/mL resulted in no growth. apsnet.org
Table 1: this compound Toxicity in Pinus radiata Plant Cell Cultures
| Cell Culture Type | This compound Concentration for 50% Inhibition | This compound Concentration for Total Inhibition | Exposure Time | Observed Effect | Citation |
| Mature Seed Embryos | 300 ng/mL | 1 µg/mL | 1 hour | Inhibition of tissue development, lack of greening | apsnet.org |
| Meristematic Leaf Callus | Not specified (significant reduction at 0.3 µg/mL) | 0.5 µg/mL | 1 hour | Reduced growth, no growth | apsnet.org |
Injection of purified this compound directly into pine needles has been shown to induce necrotic lesions and characteristic red-band symptoms, effectively mimicking the disease symptoms observed during Dothistroma infection. nih.govmassey.ac.nzmassey.ac.nz Furthermore, treating Pinus radiata cell suspensions with purified cell wall fractions from Dothistroma septosporum has been observed to induce a rapid and transient burst in hydrogen peroxide (H2O2) accumulation, suggesting the activation of host defense responses. massey.ac.nz
This compound demonstrates broad-spectrum toxicity against various microorganisms, including both eukaryotes and bacteria. It has been shown to inhibit the growth of the green alga Chlorella pyrenoidosa and the bacterium Bacillus megaterium. apsnet.orgscionresearch.commicrobiologyresearch.orgnih.gov A key mechanism of this inhibition involves the strong suppression of [3H] uridine (B1682114) incorporation into RNA in both C. pyrenoidosa and B. megaterium. microbiologyresearch.orgnih.gov In B. megaterium, a marked inhibition of [3H] uridine incorporation becomes apparent within five minutes of this compound addition, while only slight inhibition of [3H] thymidine (B127349) incorporation into DNA or [14C] leucine (B10760876) incorporation into protein is detectable after ten minutes. microbiologyresearch.orgnih.gov Notably, this compound was found to be ten times more active than aflatoxin B1 in inhibiting the growth of B. megaterium. scionresearch.com
Studies involving this compound-producing Dothistroma septosporum strains have revealed their ability to inhibit the growth of a majority of tested fungi, including common pine dwellers such as Lophodermium conigenum, L. pinastri, and Cyclaneusma minus. nih.govresearchgate.net Conversely, this compound-deficient mutants of D. septosporum were observed to be overgrown by these microbial competitors. nih.gov The antimicrobial activity of this compound extends to both fungal and bacterial species. fortunejournals.com For instance, Aspergillus flavus and Bacillus cereus were inhibited by this compound under both light and dark conditions. fortunejournals.com
Phytotoxicity assays utilize whole plant tissues or model organisms to assess the toxic effects of this compound.
Pine Needles : Direct injection of purified this compound into pine needles consistently results in the formation of necrotic lesions and the characteristic red-band symptoms associated with Dothistroma needle blight. nih.govmassey.ac.nzmassey.ac.nzmdpi.com The severity of this induced response in needles has been correlated with the observed field resistance of various Pinus radiata families to Dothistroma pini infection, suggesting a role for this compound in the plant's defense mechanism. researchgate.net
Chlorella pyrenoidosa : The green alga Chlorella pyrenoidosa serves as a model organism for assessing this compound's phytotoxicity. This compound effectively inhibits its growth. apsnet.orgscionresearch.commicrobiologyresearch.orgnih.gov This inhibitory effect is primarily mediated by a strong suppression of [3H] uridine incorporation into RNA within the algal cells. microbiologyresearch.orgnih.gov
Artemia salina (Brine Shrimp) : The brine shrimp Artemia salina is another model organism used in toxicity assessments. This compound exhibits toxicity towards A. salina without requiring light activation for its effect. nih.gov In one study, this compound isolated from Cercospora arachidicola at a concentration of 1 mg/ml resulted in the mortality of 80% of the brine shrimp within 24 hours. scionresearch.com
Table 2: this compound Toxicity in Model Organisms
| Organism | This compound Concentration | Time | Observed Effect | Citation |
| Artemia salina | 1 mg/ml | 24 hours | 80% mortality | scionresearch.com |
Trigonella foenum-graecum (Fenugreek) radicle elongation : this compound has been shown to selectively inhibit the radicle elongation of Trigonella foenum-graecum (fenugreek). nih.gov This specific phytotoxic effect is notably dependent on the presence of light. nih.gov
Evolutionary and Comparative Genomics of Dothistromin Pathways
Phylogenetic Analysis of Dothistromin Biosynthetic Genes
Phylogenetic analysis of the genes responsible for this compound production reveals a complex evolutionary history marked by shared ancestry and significant divergence across different fungal lineages.
Orthologs and Homologs across Fungal Taxa (Dothideomycetes, Eurotiomycetes)
Orthologs of this compound biosynthetic genes are found in two major classes of fungi: Dothideomycetes and Eurotiomycetes. researchgate.net In the Dothideomycetes, the pine pathogen Dothistroma septosporum and the peanut pathogen Passalora arachidicola both produce this compound and possess a remarkably similar organization of the corresponding biosynthetic genes. nih.govmdpi.com This high degree of sequence conservation and gene synteny between these two species, which are phylogenetically related, supports a vertical mode of transmission for these genes. mdpi.com
Homologs of this compound genes are also present in other Dothideomycete species, though often dispersed and not clustered, suggesting a capacity for producing related secondary metabolites. mdpi.com For instance, a search of Dothideomycete genomes revealed homologs for genes like the polyketide synthase (pksA) in multiple species. mdpi.com However, for some of the "low copy number" genes in the aflatoxin/sterigmatocystin (B1681140) pathways, such as dotA and cypA, orthologs are found in some Dothideomycetes, while others like avfA are absent. mdpi.com
In the class Eurotiomycetes, species such as Aspergillus flavus and Aspergillus nidulans contain orthologous genes involved in the biosynthesis of the structurally similar mycotoxins, aflatoxin (AF) and sterigmatocystin (ST), respectively. nih.govresearchgate.net this compound is structurally similar to versicolorin (B1264617) B, a precursor to both aflatoxin and sterigmatocystin, and they share a proposed common biosynthetic pathway involving orthologous genes. researchgate.netnih.gov Despite the functional similarities, a key difference lies in the genomic arrangement: AF/ST genes are typically found in a single, tight cluster, whereas this compound genes in D. septosporum are fragmented into multiple "mini-clusters". nih.govusda.gov
The table below summarizes the presence of key this compound gene orthologs and homologs in selected fungal species.
| Gene | D. septosporum Function | Ortholog/Homolog in P. arachidicola | Ortholog/Homolog in Aspergillus spp. |
| pksA | Polyketide Synthase | Present | aflC (AF), stcA (ST) |
| vbsA | Versicolorin B Synthase | Present | aflD (AF), stcD (ST) |
| dotA | This compound biosynthesis | Present | aflE (AF), stcE (ST) |
| hexA | Hexanoyl-CoA synthase | Present | aflB (AF), stcB (ST) |
| cypA | Cytochrome P450 monooxygenase | Present | aflF (AF), stcF (ST) |
| avfA | Aflatoxin biosynthesis protein | Present | aflG (AF), stcG (ST) |
| norB | Norsolorinic acid reductase | Present | - |
Inference of Ancestral Gene Cluster Arrangement and Fragmentation Events
The prevailing hypothesis suggests that the dispersed arrangement of this compound genes in D. septosporum evolved from a larger, ancestral gene cluster. researchgate.netusda.gov This theory is supported by comparative genomics and population genetics studies. researchgate.net The organization of orthologous genes in both Dothideomycetes and Eurotiomycetes is consistent with the clustering of core pathway genes in a common ancestor. researchgate.net
Evidence points to intermediate states of cluster fragmentation within the Dothideomycetes. researchgate.netusda.gov For example, closer linkage of the mini-clusters is observed in relatives of D. septosporum. usda.gov The current arrangement in D. septosporum, where the genes are dispersed across six loci on a single 1.3 Mb chromosome, is considered a highly fragmented version of this ancestral cluster. researchgate.netresearchgate.net This fragmentation is a notable exception to the general paradigm of clustered secondary metabolite genes in fungi. usda.gov
Phylogenomic analyses of the aflatoxin/sterigmatocystin/dothistromin gene family suggest the existence of a large ancestral cluster that predates the diversification of Eurotiomycetes and Dothideomycetes. researchgate.net While extensive rearrangements make it difficult to infer the precise ancestral gene order, the conserved synteny of certain gene pairs, like HexA/HexB, supports the hypothesis of a common origin. usda.gov The fragmentation process itself may be linked to recombination hotspots, which have been identified in D. septosporum populations at sites corresponding to gene acquisition and cluster fragmentation. researchgate.net
Adaptation and Diversification of Secondary Metabolite Production
The evolution of this compound biosynthesis is intricately linked to the adaptation of fungi to different ecological niches and lifestyles, particularly the transition between saprophytism and pathogenicity.
Comparative Genomics of Pathogens and Saprophytes
Comparative genomic analyses between pathogenic species like D. septosporum and their saprophytic relatives provide insights into the role of secondary metabolites in fungal lifestyles. For example, orthologs of some this compound genes are found in the saprophytic dothideomycete Rhytidhysteron rufulum. researchgate.net
A striking comparison is between the closely related Dothideomycete pathogens D. septosporum (a hemibiotroph on pine) and Cladosporium fulvum (a biotroph on tomato). plos.orgresearchgate.net Despite their different hosts and lifestyles, their genomes share a significant number of homologous genes. plos.org Remarkably, genes for this compound biosynthesis are conserved in C. fulvum, but they are expressed at very low levels, particularly in planta. plos.orgresearchgate.net This suggests that while the genetic potential for this compound production exists, its regulation has diverged significantly, likely as an adaptation to different host environments. nih.gov This retention of genetic signatures from a common ancestor highlights how gene regulation and pseudogenization are crucial factors in fungal adaptation. nih.gov
D. septosporum itself has one of the smallest sets of secondary metabolite backbone genes among plant pathogenic fungi, indicating a limited range of such compounds. nih.gov Of the few functional secondary metabolite backbone genes it possesses, only a small number are expressed under various conditions, with the this compound polyketide synthase gene being one of them. nih.gov
Evolutionary Pressures Driving this compound Production and Gene Arrangement
The unusual, fragmented arrangement of the this compound gene cluster is thought to be a result of specific evolutionary pressures. One hypothesis is that cluster fragmentation may facilitate "metabolic re-tooling," allowing for greater chemical diversity and providing an adaptive advantage. researchgate.netusda.gov This could enable quicker adaptation to new niches or hosts. usda.gov
The production of this compound is a known virulence factor in Dothistroma needle blight, required for the expansion of necrotic lesions on pine needles. researchgate.net Evolutionary selection pressure analyses on the SM core genes across various D. septosporum strains indicate that these genes, including those for this compound, are under negative selection, suggesting they are actively used and important for the fungus's fitness. massey.ac.nz The conservation of all this compound genes across different genomes with a low proportion of non-synonymous changes further supports this. researchgate.net
The timing of this compound production, which occurs mainly during the early exponential growth phase in culture, is also unusual for a secondary metabolite and has been proposed as an adaptation for its role in the disease process. mdpi.commassey.ac.nz This contrasts with aflatoxins, which are typically produced during the stationary phase. researchgate.net
Potential for Horizontal Gene Transfer in Mycotoxin Gene Evolution
Horizontal gene transfer (HGT), the movement of genetic material between different species, is a recognized mechanism for evolution in microbes, including the spread of virulence factors. nih.govwikipedia.org While vertical transmission is supported for the this compound genes between closely related species like D. septosporum and P. arachidicola, HGT has been proposed as a mechanism for the acquisition of gene clusters in other fungal pathogens. mdpi.comosti.gov
The discontinuous presence of the this compound gene set across more distantly related Dothideomycetes could suggest a complex evolutionary history that might involve HGT events. plos.org One of the proposed advantages of gene clustering is that it could facilitate the horizontal transfer of the entire metabolic pathway, preserving the trait in nature. massey.ac.nz Although direct evidence for HGT of the entire this compound cluster is still being investigated, the discordant gene genealogy of some secondary metabolite clusters in other wood-decaying fungi points to HGT as a plausible mechanism for acquiring novel metabolic capabilities. osti.gov However, some studies suggest that the fragmentation of the this compound cluster is not due to common mechanisms like retrotransposon activity. massey.ac.nz
Functional Divergence of this compound-like Pathways
The biosynthetic pathway for this compound, a polyketide mycotoxin produced by fungi such as Dothistroma septosporum and Passalora arachidicola, shares a clear evolutionary ancestry with the pathways for aflatoxin (AF) and sterigmatocystin (ST) produced by various Aspergillus species. oup.com This common origin is evident from the significant structural similarity between this compound and versicolorin B, a key intermediate in AF/ST biosynthesis, and the presence of numerous orthologous genes in their respective pathways. nih.govmassey.ac.nzresearchgate.net However, despite this shared heritage, the this compound pathway exhibits significant functional divergence, which is reflected in its genomic organization, gene content, and regulatory networks.
A primary point of divergence is the genomic architecture of the biosynthetic genes. In Aspergillus species, the genes for AF and ST synthesis are famously organized into a single, contiguous gene cluster. mdpi.com In stark contrast, the this compound biosynthetic genes in D. septosporum and P. arachidicola are fragmented into several "mini-clusters." nih.govmdpi.com These mini-clusters are distributed across a single chromosome, interspersed with genes that have no apparent function in this compound production. researchgate.netmdpi.com Comparative genomic studies suggest that this dispersed arrangement likely arose from the fragmentation of a larger, ancestral gene cluster. usda.gov This structural difference is a major hallmark of the this compound pathway's evolution. The conservation of this fragmented arrangement in both D. septosporum and P. arachidicola supports a vertical transmission of these genes within the Dothideomycetes class. nih.gov
Further divergence is evident in the specific gene content of the pathways. While many core enzymatic genes are conserved, there are notable differences. For instance, the polyketide synthase (PKS) responsible for the initial steps of synthesis shows structural variations. The D. septosporum PKS, encoded by pksA, possesses three tandem acyl carrier protein (ACP) domains, which differs from the single ACP domain in the Aspergillus parasiticus PKS and the two found in the Aspergillus nidulans ortholog. nih.govmdpi.com
Additionally, the this compound pathway contains genes not found in the AF/ST clusters. A notable example is epoA, which is predicted to encode an epoxide hydrolase and is located within one of the this compound mini-clusters. nih.govmassey.ac.nz This gene has no homolog in the AF or ST clusters, suggesting a potentially unique biochemical step in this compound synthesis. massey.ac.nz However, its precise role remains to be confirmed, especially as the ortholog in P. arachidicola has been identified as a pseudogene. researchgate.net Conversely, some genes present in the AF cluster have different representation in this compound-like pathways. The dotC gene, a putative major facilitator superfamily (MFS) transporter, has a homolog in the AF cluster (aflT) but not in the ST cluster. nih.govresearchgate.net Research on dotC suggests it may not be directly involved in toxin secretion but could influence the rate of biosynthesis by transporting intermediates. mdpi.com
The regulation of toxin production represents another critical area of functional divergence. This compound biosynthesis is distinguished by its timing; it occurs primarily during the early exponential growth phase in culture, a stark contrast to the late-exponential or stationary phase production typical for aflatoxin. mdpi.com This suggests that this compound may play a role in the initial stages of host invasion or in competition with other microbes, rather than being associated with fungal development and sporulation like aflatoxin. mdpi.com
This differential timing is underpinned by divergent regulatory mechanisms, even when homologous regulatory proteins are involved. Both pathways are controlled by a pathway-specific transcription factor, an ortholog of AflR. researchgate.net However, the regulatory network's response differs. In D. septosporum, deletion of DsAflJ, a co-regulatory gene, leads to a significant reduction but not complete abolition of this compound production. usda.gov This effect is less severe than that observed for its ortholog in Aspergillus. usda.gov Crucially, attempts to complement D. septosporum DsAflJ mutants with the AflJ gene from Aspergillus species did not restore wild-type toxin levels, indicating a species-specific functional divergence of this regulatory protein. usda.gov Furthermore, the global regulator LaeA, which positively regulates aflatoxin production in Aspergillus, acts as a negative regulator of this compound synthesis in D. septosporum. researchgate.net
These multifaceted differences in gene organization, content, and regulation highlight the distinct evolutionary trajectory of the this compound pathway. While originating from a common ancestor with the aflatoxin and sterigmatocystin pathways, it has been reshaped to serve different biological functions in its host organisms.
Data Tables
Table 1: Comparison of Gene Cluster Architecture
| Feature | This compound Pathway (D. septosporum) | Aflatoxin/Sterigmatocystin Pathway (Aspergillus spp.) |
| Gene Organization | Fragmented into multiple "mini-clusters" on one chromosome researchgate.netmdpi.com | Contained within a single, contiguous gene cluster mdpi.com |
| Evolutionary Origin | Believed to have evolved from fragmentation of an ancestral cluster usda.gov | Believed to represent the ancestral state of a contiguous cluster usda.gov |
Table 2: Functional Divergence of Key Homologous and Unique Genes
| Gene(s) | Function/Role in this compound Pathway | Comparison with AF/ST Pathways |
| pksA | Polyketide Synthase; contains three tandem ACP domains nih.govmdpi.com | Orthologs in Aspergillus have one (A. parasiticus) or two (A. nidulans) ACP domains mdpi.com |
| epoA | Putative Epoxide Hydrolase massey.ac.nz | No homolog present in AF/ST gene clusters nih.govmassey.ac.nz |
| dotC | Putative MFS Transporter, may regulate rate of synthesis mdpi.com | Homolog (aflT) present in AF cluster, but absent from ST cluster researchgate.net |
| AflJ | Co-regulator of biosynthesis; deletion reduces but does not eliminate production usda.gov | Deletion of ortholog in Aspergillus has a more severe impact on toxin production usda.gov |
| LaeA | Global regulator; negatively regulates this compound production researchgate.net | Ortholog in Aspergillus is a positive regulator of aflatoxin production researchgate.net |
Future Research Trajectories and Applications
Unanswered Questions in Dothistromin Biosynthesis and Regulation
Despite significant progress, the complete biosynthetic pathway and regulatory networks governing this compound production remain partially unsolved, presenting key areas for future investigation. The genetic framework for this compound biosynthesis in Dothistroma septosporum is notably distinct from the well-characterized aflatoxin and sterigmatocystin (B1681140) pathways in Aspergillus species. While the latter feature genes organized in a single, contiguous cluster, this compound biosynthesis genes are dispersed in several "mini-clusters" across a single chromosome. udec.clnih.gov This fragmented arrangement raises fundamental questions about the mechanisms of co-regulation that ensure the timely and coordinated expression of these spatially separated genes. udec.cl
Further research is required to definitively identify all genes involved in the pathway. While core genes such as the polyketide synthase (pksA) have been confirmed, the precise functions of many other putative genes, identified through homology to aflatoxin biosynthesis genes, are yet to be experimentally validated. nih.gov The discovery of additional genes, such as norB, suggests that the full complement of biosynthetic machinery is still being uncovered. nih.gov
The regulatory control of the pathway is another area demanding deeper exploration. The transcription factor DsAflR is a known positive regulator, yet its inactivation only leads to a significant reduction, not a complete halt, in this compound production. udec.cl This indicates the existence of other, as-yet-uncharacterized, regulatory elements or pathways. Moreover, global regulators like DsVeA and DsLaeA add layers of complexity; DsLaeA, for instance, exhibits an unusual repressive function on the pathway, contrasting with its role in other fungi. udec.cl Elucidating how these pathway-specific and global regulators interact to control the unique expression pattern of this compound, which occurs during the early exponential growth phase, remains a critical unanswered question. udec.cl
Deepening Understanding of this compound’s Precise Mechanisms of Action in Host Interaction
The precise molecular mechanism by which this compound exerts its effects on host pine needles is not fully understood, though its primary mode of action is believed to involve the generation of oxidative stress. udec.clnih.gov The toxin can be reductively activated, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov This oxidative burst is a key driver of the cellular damage observed in infected needles. However, beyond this general mechanism, the specific cellular targets of this compound remain an area of active research. nih.gov Evidence suggests that chloroplasts may be a primary target, leading to the degradation of photosynthetic pigments and contributing to the characteristic necrosis. nih.gov
Interestingly, this compound is considered a virulence factor rather than a primary pathogenicity factor. mdpi.comnih.gov Fungal mutants incapable of producing this compound can still infect pine trees, but the resulting disease lesions are significantly smaller, and the production of fungal spores is drastically reduced. nih.govmdpi.compnwhandbooks.org This demonstrates that while not required to initiate infection, this compound is crucial for the full development of disease symptoms and for promoting the pathogen's reproductive cycle. mdpi.compnwhandbooks.org
Exploration of Novel Biological Roles and Ecological Interactions
Beyond its role as a phytotoxin, a primary biological function of this compound appears to be in microbial competition, securing an ecological niche for D. septosporum. udec.clnih.gov This hypothesis is supported by the observation that this compound is not essential for pathogenicity but possesses broad-spectrum antimicrobial properties. udec.clnih.gov It is toxic to a wide range of eukaryotes and bacteria, not just pine cells. udec.clnih.gov
This antimicrobial activity provides a significant competitive advantage in the pine needle environment, which is inhabited by numerous other microorganisms, including endophytic fungi and latent pathogens. udec.cl Laboratory-based competition assays have shown that this compound-producing strains of D. septosporum can inhibit the growth of competing fungi such as Lophodermium conigenum and Cyclaneusma minus. udec.cl In contrast, fungal mutants that cannot produce this compound are often outcompeted and overgrown. udec.cl
The ecological context for this is critical. D. septosporum acts as a necrotroph, killing host tissue to acquire nutrients. This release of nutrients from dead pine cells creates a rich resource that would otherwise be exploited by a host of competing microbes. udec.cl By producing this compound, the fungus can suppress these competitors, effectively protecting its food source and ensuring resources are available for its own growth and sporulation. udec.cl While this competitive role is strongly supported by in-vitro evidence, further in-planta studies are needed to fully understand these ecological interactions within the complex microbiome of a pine needle.
Leveraging this compound Research for Disease Management Strategies
Understanding the molecular interactions surrounding this compound, from host resistance to its genetic underpinnings, provides a powerful foundation for developing durable and sustainable strategies to manage Dothistroma needle blight (DNB).
Identifying Host Resistance Mechanisms
Pine populations exhibit significant natural genetic variation in their resistance to DNB. nih.govnih.gov This resistance is a quantitative trait, meaning it is controlled by multiple genes, and it has been shown to be moderately to highly heritable. studiesinmycology.orgrsc.orgwur.nl This genetic foundation is the basis for identifying and selecting resistant individuals for breeding programs.
Host defense mechanisms against fungal pathogens are multifaceted, involving both pre-existing and induced defenses.
Structural Defenses: Physical barriers like the waxy cuticle on needles provide a first line of defense. usda.gov
Biochemical Defenses: Pines possess a sophisticated chemical arsenal. This includes constitutive compounds like phenolics and resins that can deter pathogens, as well as induced responses that are activated upon infection. mdpi.comdtu.dk When challenged by D. septosporum, pines can increase the production of antifungal secondary metabolites, such as phytoalexins, and reinforce their cell walls with lignin (B12514952) to impede fungal spread. pnwhandbooks.orgdtu.dk The accumulation of pathogenesis-related (PR) proteins also plays a role in the defense cascade. pnwhandbooks.org
A critical area for future research is to elucidate the specific molecular mechanisms that distinguish resistant and susceptible pine genotypes. While general plant defense pathways are known, the specific genes, proteins, and metabolic pathways that are crucial for resisting D. septosporum and tolerating its toxin, this compound, are not fully identified. nih.gov Uncovering these details will provide precise targets for advanced breeding and genetic improvement strategies.
Table 1: Key Host Defense Strategies Against Fungal Pathogens
| Defense Category | Mechanism | Description |
|---|---|---|
| Structural | Pre-existing Barriers | Includes thick waxy cuticles and robust epidermal cell walls that physically impede fungal penetration. usda.gov |
| Induced Structures | Formation of cork layers or papillae to wall off the invading pathogen and limit its spread within the needle tissue. researchgate.net | |
| Biochemical | Constitutive Chemicals | Pre-formed production and storage of antimicrobial compounds like phenolics and terpenoid-rich resins (oleoresin) in needle tissues. mdpi.com |
| Induced Responses | De novo synthesis of phytoalexins at the infection site, which have direct antifungal activity. dtu.dk | |
| Accumulation of Pathogenesis-Related (PR) proteins, such as chitinases and glucanases, that can degrade fungal cell walls. pnwhandbooks.org | ||
| Reinforcement of host cell walls through lignification, creating a stronger barrier against fungal enzymes. pnwhandbooks.org |
Developing Disease-Resistant Host Varieties through Genetic Approaches
Building upon the identification of resistance mechanisms, several genetic approaches are being employed to develop pine varieties with enhanced and durable resistance to DNB.
Conventional Breeding: For decades, traditional breeding programs have been the primary method for improving DNB resistance, particularly in Pinus radiata. nih.govstudiesinmycology.org This involves recurrent selection, where resistant parent trees are identified through field trials, cross-pollinated, and their offspring are then tested to select the best performers for the next breeding cycle. nih.govstudiesinmycology.org This has proven effective due to the high heritability of the trait, leading to the commercial deployment of stock with significantly improved resistance. nih.govpnwhandbooks.org
Genetic Engineering and Genome Editing: The most advanced approaches involve direct modification of the pine genome.
Transgenic methods could introduce novel resistance genes from other organisms, though this approach faces regulatory hurdles. wur.nl
CRISPR-Cas9 genome editing represents a transformative technology. It allows for the precise modification of a tree's native genes without introducing foreign DNA. nih.govdtu.dk This could be used to disable host susceptibility genes that the pathogen hijacks or to enhance the function of existing resistance genes. dtu.dk While its application in long-lived, complex conifer genomes is still in early stages, CRISPR/Cas9 has been successfully demonstrated in Pinus radiata, paving the way for future breakthroughs in engineering highly resistant trees. usda.gov
Table 2: Comparison of Genetic Approaches for Disease Resistance
| Approach | Description | Key Advantage(s) | Status for DNB Resistance |
|---|---|---|---|
| Conventional Breeding | Selection and crossing of naturally resistant individuals over multiple generations. | Proven effectiveness; non-GMO. | Widely implemented and successful, forming the basis of current resistant varieties. nih.govstudiesinmycology.org |
| Marker-Assisted Selection (MAS) | Use of DNA markers linked to resistance traits to select superior individuals at the seedling stage. | Speeds up selection cycles; reduces need for extensive field phenotyping. | Under development; requires identification of robust marker-trait associations. wur.nlresearchgate.net |
| Genomic Selection (GS) | Uses genome-wide marker data to predict the breeding value for complex, quantitative traits. | Highly effective for quantitative traits; increases genetic gain per unit of time. | Emerging as a powerful tool in modern tree breeding programs. udec.clnih.gov |
| CRISPR-Cas9 Genome Editing | Precise modification of specific target genes within the host's own genome. | Highly targeted; can create novel resistance without introducing foreign genes. | Experimental stage; demonstrated in P. radiata but not yet applied for DNB resistance. usda.govdtu.dk |
Integration of Multi-Omics Data for Comprehensive Systems Biology Approaches
A comprehensive understanding of the Dothistroma-pine interaction requires moving beyond the study of individual components to a holistic, systems-level view. The integration of multiple high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is essential for building this comprehensive picture. rsc.orgnih.gov
Genomics provides the fundamental blueprint. The availability of the D. septosporum reference genome, along with sequencing data from a global diversity of strains, has been foundational. nih.gov These studies have revealed significant genomic plasticity, including chromosome duplications in high this compound-producing strains, highlighting the importance of population-level genomic data for understanding virulence. nih.gov
Transcriptomics (RNA-seq) captures the dynamic nature of gene expression. Studies tracking the transcriptome of D. septosporum throughout its infection of Pinus radiata have created a temporal map of the fungal attack strategy. nih.gov This research shows a clear shift in gene expression, from genes involved in cell wall modification during the initial biotrophic phase to a massive upregulation of genes for secondary metabolism (including this compound biosynthesis), effectors, and transporters during the later necrotrophic phase. nih.gov
Metabolomics provides a snapshot of the biochemical state of both the host and pathogen. Untargeted metabolomic analyses of Pinus radiata have successfully identified thousands of metabolites, revealing the complex biochemical pathways, including those for defense compounds like flavonoids and terpenoids, that are activated in response to stress. udec.clnih.gov This approach is critical for identifying the specific chemical defenses deployed by the pine host against the fungus and its toxin.
By integrating these datasets, researchers can connect the genetic potential (genomics) with gene activity (transcriptomics) and its ultimate biochemical output (metabolomics and proteomics). rsc.orgresearchgate.net For example, correlating the expression profiles of putative this compound biosynthesis genes with the measured abundance of this compound and its precursors can confirm gene function and uncover regulatory networks. dtu.dk Similarly, linking the expression of pine defense genes with the accumulation of specific antifungal metabolites in resistant versus susceptible trees can pinpoint the key mechanisms of host resistance. usda.gov This systems biology approach is crucial for untangling the complex web of interactions that define the Dothistroma needle blight pathosystem and for identifying novel, robust targets for future disease control.
Q & A
Q. What experimental methods are used to isolate and identify dothistromin from fungal cultures?
this compound is isolated from Dothistroma spp. cultures using aqueous malt medium growth followed by thin-layer chromatography (TLC) for purification. Structural identification employs mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV-visible spectroscopy, with the compound’s characteristic green-yellow fluorescence under UV light aiding detection. The molecular formula (C₁₈H₁₂O₉) and reactive hemiacetal group are confirmed via chemical derivatization and X-ray crystallography .
Q. How can researchers detect this compound in infected plant tissues?
High-performance liquid chromatography (HPLC) paired with UV or mass spectrometry is the gold standard for detecting this compound in pine needles. Extraction involves maceration of infected tissue in solvents like methanol, followed by filtration and concentration. Comparative analysis with purified this compound standards ensures specificity. TLC is a cost-effective preliminary screening method .
Q. What is the relationship between this compound and aflatoxins, and how does this inform toxicity studies?
this compound shares structural similarity with aflatoxin precursors (e.g., versicolorin B) and incorporates a fused tetrahydrodifuro ring system. Toxicity assays using model organisms like Chlorella pyrenoidosa or pine cell cultures reveal broad-spectrum phytotoxicity. Researchers should design dose-response experiments to compare LC₅₀ values with aflatoxins, noting that this compound’s carcinogenic potential remains understudied .
Advanced Research Questions
Q. How can genetic manipulation elucidate the role of this compound in fungal virulence?
Targeted gene deletion (e.g., aflR, polyketide synthase genes) in D. septosporum generates toxin-deficient mutants. Comparative pathogenicity assays in Pinus radiata involve inoculating needles with wild-type and mutant strains, followed by lesion size measurement, spore quantification, and histochemical staining (e.g., trypan blue for cell death). Mutants typically produce smaller lesions and 96% fewer spores, indicating this compound enhances virulence but is not essential for infection .
Q. What experimental approaches resolve contradictions in this compound’s biosynthetic gene cluster organization?
While aflatoxin genes are clustered, this compound biosynthesis genes are fragmented across chromosomes. Comparative genomics (e.g., D. septosporum vs. Cladosporium fulvum) and transcriptomics (RNA-seq under stress conditions) identify pseudogenized or silenced loci. Phylogenetic analysis of Ka/Ks ratios reveals purifying selection, suggesting functional retention despite dispersal. Heterologous expression in Aspergillus systems can test pathway functionality .
Q. How do environmental factors regulate this compound production, and what methodologies quantify this?
this compound biosynthesis is induced by nutrient limitation (e.g., low nitrogen) and host signals. Researchers use in vitro culture under varying pH, temperature, and carbon sources, with toxin quantified via HPLC. In planta studies employ GFP-tagged promoters of key genes (e.g., pksA) to monitor expression during infection. RT-qPCR with primers for aflR (a regulatory gene) links environmental cues to transcriptional activation .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects on host plants?
Use generalized linear mixed models (GLMMs) to account for variability in lesion size and spore counts across needle batches. Pairwise comparisons (e.g., wild-type vs. mutants) require Tukey’s HSD post-hoc tests. For toxicity assays, probit analysis calculates EC₅₀/LC₅₀ values, with 95% confidence intervals to assess significance .
Q. How can evolutionary studies reconcile the fragmented this compound gene cluster with conserved functionality?
Synteny analysis of this compound genes across Dothideomycetes species identifies conserved regions. CRISPR-Cas9-mediated cluster reconstruction in C. fulvum (where genes are pseudogenized) tests biosynthetic capability. Phylogenomic dating estimates divergence times, correlating fragmentation events with host shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
